molecular formula C19H15ClFN3O4S2 B2771060 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899724-81-3

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2771060
CAS No.: 899724-81-3
M. Wt: 467.91
InChI Key: XTWANSZKOQHOFH-UHFFFAOYSA-N
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Description

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O4S2 and its molecular weight is 467.91. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4S2/c1-11-5-6-13(8-15(11)21)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)14-4-2-3-12(20)7-14/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWANSZKOQHOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has garnered attention for its potential biological activities, particularly in the realms of antibacterial action, enzyme inhibition, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN3O5S2C_{19}H_{16}ClN_{3}O_{5}S_{2} with a molecular weight of 465.9 g/mol. The IUPAC name indicates the presence of a sulfonyl group and a dihydropyrimidine core, which are often associated with diverse biological activities.

The mechanism of action involves interactions with specific molecular targets, potentially inhibiting or activating enzymes and receptors that play crucial roles in various biological pathways. For example, studies suggest that compounds with similar structures may inhibit acetylcholinesterase (AChE) and urease, leading to implications in treating conditions such as Alzheimer's disease and urinary tract infections, respectively .

1. Antibacterial Activity

Research indicates that compounds related to this structure exhibit moderate to strong antibacterial activity against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In vitro studies have shown varying degrees of effectiveness against other bacterial strains as well . The compound's sulfonyl group is believed to enhance its interaction with bacterial enzymes, thereby exerting its antibacterial effects.

2. Enzyme Inhibition

The compound has demonstrated significant enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : Compounds with similar moieties have been shown to inhibit AChE effectively, which is crucial for managing neurodegenerative diseases.
  • Urease : Strong inhibitory activity against urease has been reported, which is significant for treating conditions like kidney stones and certain infections .

3. Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Similar derivatives have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of the dihydropyrimidine moiety is often linked to anticancer activity due to its ability to interfere with cellular proliferation.

Case Studies and Research Findings

StudyFindings
Aziz-ur-Rehman et al. (2020)Demonstrated strong antibacterial activity against Salmonella typhi with IC50 values indicating effective inhibition.
Kumar et al. (2009)Explored anticancer properties, suggesting potential pathways for inducing apoptosis in tumor cells.
Nithiya et al. (2011)Investigated piperidine derivatives showing anesthetic and hypoglycemic activities linked to similar structural components.

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